1-Bromo-2-(3-chloropropyl)-4-fluorobenzene
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Overview
Description
1-Bromo-2-(3-chloropropyl)-4-fluorobenzene is an organic compound with the molecular formula C9H8BrClF It is a halogenated aromatic compound, characterized by the presence of bromine, chlorine, and fluorine atoms attached to a benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Bromo-2-(3-chloropropyl)-4-fluorobenzene can be synthesized through a multi-step process involving the halogenation of benzene derivatives. One common method involves the bromination of 2-(3-chloropropyl)-4-fluorobenzene using bromine or a brominating agent under controlled conditions. The reaction typically requires a solvent such as dichloromethane and a catalyst like iron(III) bromide to facilitate the halogenation process.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of automated systems allows for precise control over reaction parameters, leading to higher yields and purity of the final product.
Chemical Reactions Analysis
Types of Reactions: 1-Bromo-2-(3-chloropropyl)-4-fluorobenzene undergoes various chemical reactions, including:
Nucleophilic Substitution: The bromine atom can be replaced by nucleophiles such as amines, thiols, or alkoxides, leading to the formation of substituted benzene derivatives.
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding benzoic acid derivatives.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the compound into its corresponding hydrocarbon derivatives.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium azide, potassium thiolate, or sodium alkoxide in polar aprotic solvents like dimethyl sulfoxide (DMSO) or acetonitrile.
Oxidation: Potassium permanganate in aqueous or acidic medium, or chromium trioxide in acetic acid.
Reduction: Lithium aluminum hydride in anhydrous ether or tetrahydrofuran (THF).
Major Products:
Nucleophilic Substitution: Substituted benzene derivatives with various functional groups.
Oxidation: Benzoic acid derivatives.
Reduction: Hydrocarbon derivatives.
Scientific Research Applications
1-Bromo-2-(3-chloropropyl)-4-fluorobenzene has several applications in scientific research:
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.
Medicinal Chemistry: The compound is used in the development of potential drug candidates, particularly those targeting specific receptors or enzymes.
Material Science: It is utilized in the preparation of functional materials, such as polymers and liquid crystals, due to its unique halogenated structure.
Biological Studies: The compound can be used as a probe to study biological pathways and interactions involving halogenated aromatic compounds.
Mechanism of Action
The mechanism of action of 1-Bromo-2-(3-chloropropyl)-4-fluorobenzene involves its interaction with molecular targets through its halogen atoms. The bromine, chlorine, and fluorine atoms can participate in halogen bonding, which influences the compound’s binding affinity and specificity towards biological targets. These interactions can modulate the activity of enzymes, receptors, or other proteins, leading to various biological effects.
Comparison with Similar Compounds
1-Bromo-3-chloropropane: A halogenated alkane used in organic synthesis and as a phase separation reagent.
1-Bromo-4-chlorobutane: Another halogenated alkane with applications in organic synthesis.
1-Bromo-2-(3-chloropropyl)-4-(fluoromethoxy)benzene: A structurally similar compound with a methoxy group instead of a hydrogen atom on the benzene ring.
Uniqueness: 1-Bromo-2-(3-chloropropyl)-4-fluorobenzene is unique due to the presence of three different halogen atoms on the benzene ring, which imparts distinct chemical and physical properties
Biological Activity
1-Bromo-2-(3-chloropropyl)-4-fluorobenzene is a halogenated aromatic compound with potential applications in various fields, including medicinal chemistry and materials science. This article reviews the biological activity of this compound, focusing on its mechanisms of action, toxicity, and relevant case studies.
- Molecular Formula : C10H9BrClF
- Molecular Weight : 267.54 g/mol
- IUPAC Name : this compound
This compound exhibits biological activity primarily through its interactions with various biological targets. The halogen substituents (bromine, chlorine, and fluorine) influence the compound's lipophilicity and reactivity, which can enhance its ability to penetrate biological membranes and interact with cellular components.
Potential Mechanisms Include:
- Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways, potentially leading to altered cellular functions.
- Receptor Modulation : It may act as a ligand for certain receptors, influencing signaling pathways and cellular responses.
Antimicrobial Activity
The antimicrobial properties of halogenated compounds are well-documented. For instance, studies indicate that similar compounds can exhibit significant antibacterial activity. A comparative analysis of related compounds shows varying Minimum Inhibitory Concentrations (MICs) against bacterial strains:
Compound | MIC (µM) | MBC (µM) |
---|---|---|
This compound | TBD | TBD |
MA-1156 (Fluoroaryl derivative) | 16 | 16 |
MA-0944 (Fluoroaryl derivative) | 128 | Not Detected |
These values suggest that the biological activity of this compound may be comparable to other fluoroaryl compounds, warranting further investigation into its antimicrobial efficacy .
Toxicity Studies
Toxicological assessments are crucial for understanding the safety profile of chemical compounds. Acute toxicity studies have been conducted to evaluate the effects of similar brominated compounds:
- Acute Oral Toxicity : A study reported an LD50 value of approximately 2,700 mg/kg for related brominated compounds. Symptoms observed at higher doses included tremors and weight loss .
- Inhalation Studies : The median lethal concentration (LC50) for inhalation exposure was found to be around 18,000 mg/m³, with significant effects noted at concentrations exceeding 14,000 mg/m³ .
These findings highlight the necessity for careful handling and assessment of safety when working with halogenated aromatic compounds.
Case Study 1: Antimicrobial Efficacy
A study evaluated the antimicrobial efficacy of various halogenated benzene derivatives against common pathogens. The results indicated that compounds with multiple halogen substituents exhibited enhanced activity compared to their non-halogenated counterparts. This suggests that this compound may possess similar properties, making it a candidate for further research in developing new antimicrobial agents .
Case Study 2: Environmental Impact
Research has also focused on the environmental persistence and bioaccumulation potential of brominated compounds. The findings suggest that while these compounds can be effective in industrial applications, their environmental impact must be assessed to mitigate risks associated with their use .
Properties
Molecular Formula |
C9H9BrClF |
---|---|
Molecular Weight |
251.52 g/mol |
IUPAC Name |
1-bromo-2-(3-chloropropyl)-4-fluorobenzene |
InChI |
InChI=1S/C9H9BrClF/c10-9-4-3-8(12)6-7(9)2-1-5-11/h3-4,6H,1-2,5H2 |
InChI Key |
XMXNBLVWHBNHDA-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C=C1F)CCCCl)Br |
Origin of Product |
United States |
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